H-Dab(boc)-OH
CAS No.: 10270-94-7
Cat. No.: VC21539956
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 10270-94-7 |
---|---|
Molecular Formula | C9H18N2O4 |
Molecular Weight | 218.25 g/mol |
IUPAC Name | (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
Standard InChI Key | ICJFZQLAIOCZNG-LURJTMIESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NCC[C@@H](C(=O)[O-])[NH3+] |
SMILES | CC(C)(C)OC(=O)NCCC(C(=O)O)N |
Canonical SMILES | CC(C)(C)OC(=O)NCCC(C(=O)[O-])[NH3+] |
Chemical Identity and Nomenclature
H-Dab(boc)-OH, formally known as (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a protected form of the non-standard amino acid 2,4-diaminobutyric acid (Dab). In this compound, the gamma-amino group is protected by a tert-butyloxycarbonyl (boc) group while the alpha-amino group remains free . This selective protection pattern makes it particularly valuable in peptide synthesis where controlled reactivity is essential.
The compound is identified by several key identifiers:
Parameter | Value |
---|---|
CAS Number | 10270-94-7 |
Molecular Formula | C₉H₁₈N₂O₄ |
Molecular Weight | 218.25 g/mol |
IUPAC Name | (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
PubChem CID | 7019668 |
Several synonyms are commonly used in scientific literature, including H-DAB(BOC)-OH, H-Daba(Boc)-OH, and Butanoic acid, 2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)- .
Structural Characteristics
The compound features a chiral center at the alpha-carbon position with an S-configuration, maintaining the stereochemistry found in naturally occurring amino acids. The primary structure consists of a butanoic acid backbone with an amino group at the alpha position (C-2) and a boc-protected amino group at the gamma position (C-4) .
Physical and Chemical Properties
H-Dab(boc)-OH exhibits several important physicochemical properties that determine its behavior in chemical reactions and its handling requirements in laboratory settings.
Property | Description |
---|---|
Physical Appearance | White to off-white solid |
Solubility | Readily soluble in DMSO, limited solubility in water |
Stability | Stable under standard laboratory conditions; sensitive to strong acids |
Storage Recommendations | -20°C for long-term storage |
pKa | Similar to other amino acids (approximately 2.2 for carboxyl and 9.4 for amino group) |
The compound demonstrates good stability when stored properly but is susceptible to degradation through hydrolysis of the boc protecting group when exposed to acidic conditions .
Solubility Profile
The compound exhibits differential solubility across various solvents, which is an important consideration for research applications. It is highly soluble in polar aprotic solvents like DMSO, making these preferred choices for preparing stock solutions in laboratory settings .
Synthesis Methods and Production
Several synthetic routes have been established for the preparation of H-Dab(boc)-OH, with variations in efficiency, yield, and scalability.
Novel Synthetic Approach
A more efficient synthetic method described in patent literature involves a two-step process:
-
Conversion of Fmoc-Gln-OH to Fmoc-Dab-OH using iodobenzene diacetate (DiPa) in a mixed solvent system of ethyl acetate, acetonitrile, and water
-
Protection of the gamma-amino group with (Boc)₂O under controlled pH conditions
This method has demonstrated yields of 65-85% with high purity (>98.5% by HPLC) .
The reaction conditions typically involve:
Parameter | Optimized Conditions |
---|---|
Solvent Ratio | Ethyl acetate:acetonitrile:water (2:1:1) |
Temperature | 20-30°C |
Reaction Time | 48-72 hours |
pH for Boc Protection | 7.5-8.5 (adjusted with NaOH) |
This approach offers several advantages over traditional methods, including elimination of hydrogenation steps and improved scalability for industrial production .
Applications in Research and Synthesis
H-Dab(boc)-OH serves as a crucial building block in multiple research domains, particularly in the field of peptide synthesis and pharmaceutical development.
Peptide Synthesis
The compound is extensively utilized in solid-phase peptide synthesis (SPPS) where selective protection of amino groups is essential. Its structure allows for controlled incorporation of the diaminobutyric acid residue into peptide chains, enabling the creation of peptides with specific biological activities .
Pharmaceutical Applications
In pharmaceutical research, H-Dab(boc)-OH serves as a precursor for developing:
-
Antimicrobial peptides
-
Enzyme inhibitors
-
Cell-penetrating peptides
-
Peptide-based drug delivery systems
The gamma-amino group, once deprotected, provides a site for further functionalization or conjugation with other molecules .
Desired Concentration | Amount for 1 mg | Amount for 5 mg | Amount for 10 mg |
---|---|---|---|
1 mM | 4.5819 mL | 22.9095 mL | 45.819 mL |
5 mM | 0.9164 mL | 4.5819 mL | 9.1638 mL |
10 mM | 0.4582 mL | 2.291 mL | 4.5819 mL |
When preparing stock solutions, it is recommended to:
-
Select appropriate solvents based on the compound's solubility profile
-
Store solutions in separate aliquots to avoid degradation from repeated freeze-thaw cycles
-
Use within one month when stored at -20°C or within six months at -80°C
Related Compounds and Derivatives
H-Dab(boc)-OH belongs to a family of protected amino acid derivatives with similar structures but different protecting groups or modifications.
Key Derivatives
Several derivatives of H-Dab(boc)-OH exist with variations in the protecting groups or additional modifications:
Compound | Description | Relationship to H-Dab(boc)-OH |
---|---|---|
H-Dab(Boc)-OMe.HCl | Methyl ester derivative | Carboxylic group modified as methyl ester with HCl salt |
Fmoc-Dab(Boc)-OH | Fluorenylmethyloxycarbonyl protected | Alpha-amino group protected with Fmoc |
Boc-Dab(Aloc)-OH | Allyloxycarbonyl protected | Different protecting group on the side chain |
These derivatives offer different reactivity profiles and are selected based on specific synthetic requirements .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume